Benzamidine, N'-(p-chlorophenyl)-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-, dihydrochloride

Catalog No.
S14336227
CAS No.
80785-14-4
M.F
C27H34Cl3N3O
M. Wt
522.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzamidine, N'-(p-chlorophenyl)-N-(p-(2-(diisopro...

CAS Number

80785-14-4

Product Name

Benzamidine, N'-(p-chlorophenyl)-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-, dihydrochloride

IUPAC Name

2-[4-[[(4-chlorophenyl)azaniumylidene-phenylmethyl]amino]phenoxy]ethyl-di(propan-2-yl)azanium;dichloride

Molecular Formula

C27H34Cl3N3O

Molecular Weight

522.9 g/mol

InChI

InChI=1S/C27H32ClN3O.2ClH/c1-20(2)31(21(3)4)18-19-32-26-16-14-25(15-17-26)30-27(22-8-6-5-7-9-22)29-24-12-10-23(28)11-13-24;;/h5-17,20-21H,18-19H2,1-4H3,(H,29,30);2*1H

InChI Key

SDGGMXVBANQKIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)[NH+](CCOC1=CC=C(C=C1)NC(=[NH+]C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C(C)C.[Cl-].[Cl-]

Benzamidine, N'-(p-chlorophenyl)-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-, dihydrochloride is a complex organic compound characterized by its unique structure, which includes a benzamidine moiety substituted with both p-chlorophenyl and p-(2-(diisopropylamino)ethoxy)phenyl groups. This compound is a hydrochloride salt, enhancing its solubility and stability in various chemical environments. The molecular formula can be represented as C${19}$H${25}$ClN$_{2}$·2HCl, indicating the presence of two hydrochloride ions per molecule.

, particularly in the formation of pyrimidines and triazines. For instance, benzamidine hydrochloride can react with α,β-unsaturated ketones to yield tetrasubstituted pyrimidines under specific conditions involving bases and solvents . The reaction mechanism typically involves the formation of an enolate intermediate, followed by tautomerization and subsequent cyclization.

Benzamidine derivatives exhibit significant biological activities, particularly as inhibitors of serine proteases. This class of enzymes plays crucial roles in various physiological processes, including blood coagulation and inflammation. The specific compound discussed here may also demonstrate activity against certain cancer cell lines or other disease models due to its structural components that allow for interaction with biological targets .

The synthesis of benzamidine derivatives typically involves the amidination of appropriate substrates. One method includes the reaction of p-nitrobenzonitrile with amidine reagents under acidic conditions to form p-amino-benzamidine hydrochloride . Another approach utilizes deep eutectic solvents as green catalysts to facilitate reactions with lower environmental impact, producing various substituted compounds efficiently .

Benzamidine derivatives find applications in medicinal chemistry, particularly in drug development targeting protease inhibition. They are also used in biochemical research as tools for studying enzyme mechanisms and pathways. Furthermore, their unique structural features make them candidates for developing novel therapeutics against a range of diseases, including cancer and infectious diseases.

Studies on the interactions of benzamidine derivatives with biological macromolecules have shown that they can effectively inhibit serine proteases through competitive binding. This property is crucial for understanding their potential therapeutic applications. Additionally, interaction studies using molecular docking simulations have provided insights into the binding affinities and modes of action at the molecular level .

Benzamidine derivatives can be compared to several similar compounds based on their structural features and biological activities. Here are some notable examples:

Compound NameStructure CharacteristicsBiological Activity
BenzamidineSimple amidine structureSerine protease inhibitor
4-AminobenzamidineContains an amino group on the benzene ringSimilar protease inhibition
2-MethylbenzamidineMethyl substitution at the ortho positionAltered binding properties
3-ChlorobenzamidineChlorine substitution on the benzene ringEnhanced potency against specific targets
N,N-DiisopropylbenzamidineDiisopropyl substitution enhancing solubilityPotentially improved pharmacokinetics

Uniqueness

The compound N'-(p-chlorophenyl)-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-benzamidine dihydrochloride stands out due to its dual substitution pattern that enhances both solubility and selectivity towards specific proteases compared to simpler benzamidine derivatives. This unique combination may lead to improved efficacy in therapeutic applications.

Methodological Advancements in Multi-Step Organic Synthesis

The synthesis of benzamidine derivatives requires carefully orchestrated multi-step reactions to introduce complex substituents while maintaining regioselectivity. A prominent approach involves the use of phase transfer catalysts to facilitate nucleophilic additions. For instance, the reaction between benzonitrile and hydroxylamine hydrochloride in the presence of benzyltriethylammonium chloride enables efficient formation of benzamidine oxime at mild temperatures (40°C), achieving an 80.2% yield. This method avoids harsh alkaline conditions traditionally associated with amidoxime synthesis.

Continuous flow chemistry has emerged as a transformative methodology for multi-step synthesis. A four-step flow process for related amidine derivatives demonstrated superior control over reaction parameters such as residence time (0.5–2 mL/min flow rates) and temperature gradients (50–300°C), enabling 85% overall yield through automated reagent mixing and hydrogenation steps. Key innovations include:

  • Modular reactor design: Stainless steel coils for high-temperature cyclization (200°C)
  • In-line separation: Buffer flasks for hydrogen gas removal post-catalytic hydrogenation
  • Pressure decoupling: Back-pressure regulators to manage turbulent flows during acid deprotection

Table 1: Comparison of Batch vs. Flow Synthesis Parameters

ParameterBatch MethodFlow System
Reaction Time6–8 hours2–4 minutes residence
Temperature Control±5°C accuracy±1°C precision
Byproduct Formation5–8%<1%
ScalabilityLimited by vessel sizeLinear via parallel reactors

Strategic Incorporation of Diisopropylamino and p-Chlorophenyl Substituents

The diisopropylaminoethoxy group enhances solubility in polar aprotic solvents while providing steric bulk to modulate target binding affinity. Its introduction typically involves:

  • Alkylation: Reaction of phenolic intermediates with 2-diisopropylaminoethyl chloride
  • Protection-Deprotection: Use of tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during subsequent amidine formation

The p-chlorophenyl moiety, introduced via Ullmann coupling or nucleophilic aromatic substitution, increases metabolic stability. Computational studies suggest the chlorine atom’s electronegativity (-0.28 σpara Hammett constant) polarizes the aromatic ring, improving π-π stacking interactions with biological targets.

Critical considerations for substituent placement:

  • Ortho vs. para positioning: Para-substituted chlorophenyl groups minimize steric clashes during protease binding
  • Linker length: Ethylene glycol chains (e.g., dPEG2–24) balance flexibility and spatial orientation of diisopropylamino groups

Reaction Optimization for Enhanced Yield and Purity

Optimization of the Hofmann rearrangement—a key step in converting benzamide intermediates to amidines—has been achieved through:

  • Catalyst screening: Zinc powder in glacial acetic acid enables 92% conversion at 50°C
  • Solvent engineering: Isopropanol/acetic acid (3:1 v/v) mixtures suppress over-reduction side products
  • pH control: Maintaining pH 6–7 during crystallization prevents hydrochloride salt hydrolysis

Table 2: Impact of Reaction Parameters on Final Yield

VariableOptimal ConditionYield Improvement
Zinc Particle Size100–200 μm+18%
Acid Concentration2N HCl+22%
Crystallization Temperature5°C+15%

Real-time monitoring using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensures >98% purity by identifying early-stage byproducts like N-hydroxylamine derivatives.

Industrial-Scale Production Challenges and Innovations

Scaling benzamidine synthesis requires addressing:

  • Exothermicity management: Adiabatic temperature rise in hydrogenation steps exceeds 50°C in batch reactors, necessitating jacketed cooling systems
  • Catalyst recycling: Palladium-on-carbon recovery rates drop below 60% after five batches due to amine ligand poisoning
  • Waste minimization: Traditional methods generate 8–10 kg aqueous waste per kg product vs. 2.5 kg in flow systems

Innovative solutions include:

  • Continuous extraction: Centrifugal partition chromatography for in-line product isolation
  • Microwave-assisted drying: Reduces lyophilization time from 48 to 6 hours for hydrochloride salts
  • Process analytical technology (PAT): Raman spectroscopy monitors crystallization endpoints, reducing batch-to-batch variability

Industrial case study: A 500L flow reactor achieved 94% yield at 25 kg/day throughput by implementing:

  • Three-stage hydrogenation with staggered catalyst beds
  • Automated pH adjustment using neural network-controlled reagent pumps
  • Cryogenic (−20°C) precipitation to enhance crystal habit uniformity

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

521.176746 g/mol

Monoisotopic Mass

521.176746 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-10-2024

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